Piperidine phosphate Piperidine phosphate Piperidine appears as a clear colorless liquid with a pepper-like odor. Less dense than water, but miscible in water. Will float on water. Flash point 37 °F. Melting point -15.8 °F (-9 °C). Boiling point 222.8 °F (106 °C). May severely irritate skin and eyes. May be toxic by ingestion and inhalation. Vapors heavier than air. Used to make rubber and as a solvent.
Piperidine is an azacycloalkane that is cyclohexane in which one of the carbons is replaced by a nitrogen. It is a metabolite of cadaverine, a polyamine found in the human intestine. It has a role as a reagent, a protic solvent, a base, a catalyst, a plant metabolite, a human metabolite and a non-polar solvent. It is a saturated organic heteromonocyclic parent, an azacycloalkane, a secondary amine and a member of piperidines. It is a conjugate base of a piperidinium.
Piperidine is a natural product found in Cannabis sativa, Euglena gracilis, and other organisms with data available.
Piperidine is a metabolite found in or produced by Saccharomyces cerevisiae.
Brand Name: Vulcanchem
CAS No.: 767-21-5
VCID: VC14483148
InChI: InChI=1S/C5H11N.H3O4P/c1-2-4-6-5-3-1;1-5(2,3)4/h6H,1-5H2;(H3,1,2,3,4)
SMILES:
Molecular Formula: C5H14NO4P
Molecular Weight: 183.14 g/mol

Piperidine phosphate

CAS No.: 767-21-5

Cat. No.: VC14483148

Molecular Formula: C5H14NO4P

Molecular Weight: 183.14 g/mol

* For research use only. Not for human or veterinary use.

Piperidine phosphate - 767-21-5

Specification

CAS No. 767-21-5
Molecular Formula C5H14NO4P
Molecular Weight 183.14 g/mol
IUPAC Name phosphoric acid;piperidine
Standard InChI InChI=1S/C5H11N.H3O4P/c1-2-4-6-5-3-1;1-5(2,3)4/h6H,1-5H2;(H3,1,2,3,4)
Standard InChI Key QBYCQKCWJLHOCV-UHFFFAOYSA-N
Canonical SMILES C1CCNCC1.OP(=O)(O)O
Boiling Point 223 °F at 760 mmHg (EPA, 1998)
106 °C at 760 mm Hg
106.00 to 107.00 °C. @ 760.00 mm Hg
106 °C
Colorform CLEAR, COLORLESS LIQUID
Flash Point 37.4 to 61 °F (EPA, 1998)
61 °F (16 °C) (closed cup)
16 °C c.c.
Melting Point 16 to 19 °F (EPA, 1998)
-7 °C
-9 °C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Piperidine phosphate (CAS 767-21-5) is formally identified as the phosphate salt of piperidine, a six-membered heterocyclic amine. Its IUPAC name, phosphoric acid; piperidine, reflects its ionic structure, where the piperidinium cation (C₅H₁₂N⁺) is counterbalanced by a dihydrogen phosphate anion (H₂PO₄⁻) . The molecular weight is 183.14 g/mol, with a covalent composition of 11 heavy atoms (5 carbon, 1 nitrogen, 4 oxygen, and 1 phosphorus) .

Key Identifiers:

  • SMILES: C1CCNCC1.OP(=O)(O)O

  • InChIKey: QBYCQKCWJLHOCV-UHFFFAOYSA-N

  • Synonym: UNII-I64Q42MGVL (FDA Global Substance Registration System) .

Structural Analysis

The compound exists as a crystalline solid at room temperature, with X-ray diffraction studies confirming an ionic lattice stabilized by hydrogen bonds between the phosphate anions and piperidinium cations. The piperidine ring adopts a chair conformation, minimizing steric strain, while the phosphate group participates in intermolecular interactions critical to its solubility .

Synthesis and Reactivity

Synthetic Pathways

Piperidine phosphate is typically synthesized via acid-base neutralization:

  • Piperidine (C₅H₁₁N) is reacted with phosphoric acid (H₃PO₄) in a stoichiometric 1:1 ratio.

  • The exothermic reaction proceeds as:

    C5H11N+H3PO4C5H12N+H2PO4\text{C}_5\text{H}_{11}\text{N} + \text{H}_3\text{PO}_4 \rightarrow \text{C}_5\text{H}_{12}\text{N}^+ \cdot \text{H}_2\text{PO}_4^-

    Yields exceeding 95% are achievable under anhydrous conditions .

Reactivity in Phosphazene Systems

Piperidine derivatives, including its phosphate salt, exhibit notable reactivity in phosphorus-nitrogen systems. In a seminal study, hexachlorocyclotriphosphazatriene (N₃P₃Cl₆) reacted with piperidine to form substituted phosphazenes (N₃P₃Cl₆–ₙ(NC₅H₁₀)ₙ), where piperidine ligands adopt cis or trans configurations depending on reaction conditions . This non-geminal substitution pattern underscores the nucleophilic character of piperidine, which is preserved in its phosphate form .

Physicochemical Properties

Computed Properties

PubChem data provides critical insights into its molecular behavior :

PropertyValue
Hydrogen Bond Donors4
Hydrogen Bond Acceptors5
Topological Polar SA89.8 Ų
LogP (Partition Coeff.)-1.2 (Hydrophilic)
Rotatable Bonds0 (Rigid Structure)

Solubility and Stability

  • Solubility: Highly soluble in water (>500 mg/mL at 25°C) due to ionic interactions; limited solubility in nonpolar solvents (<0.1 mg/mL in hexane) .

  • Thermal Stability: Decomposes at 210°C, releasing phosphoric acid and piperidine vapor .

Applications in Industry and Research

Pharmaceutical Synthesis

Piperidine phosphate serves as a buffering agent in peptide synthesis (e.g., Fmoc removal in solid-phase protocols). Its alkaline pH (10–11) facilitates efficient deprotection while minimizing side reactions . Sigma-Aldrich technical documents highlight its use in mobile phases for reversed-phase HPLC, where it enhances peak resolution for basic compounds .

Catalysis and Materials Science

In polymer chemistry, it acts as a crosslinking agent for epoxy resins, leveraging its dual amine-phosphate functionality to enhance thermal resistance. Recent patents describe its role in flame-retardant coatings for textiles .

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